2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

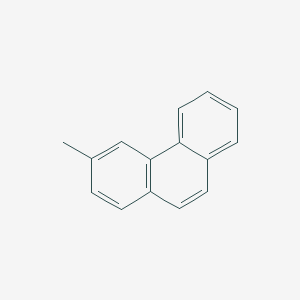

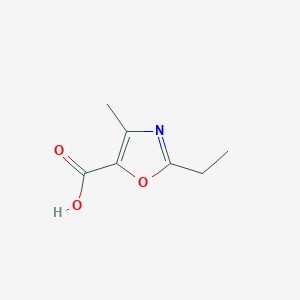

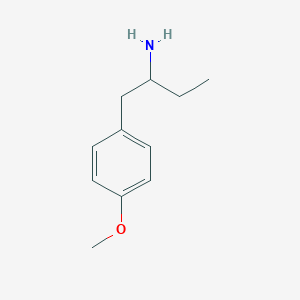

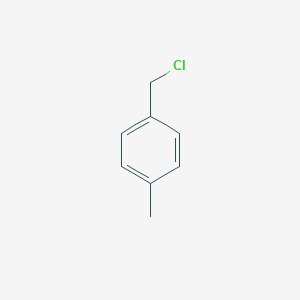

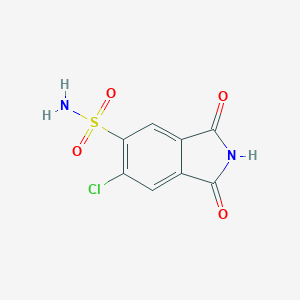

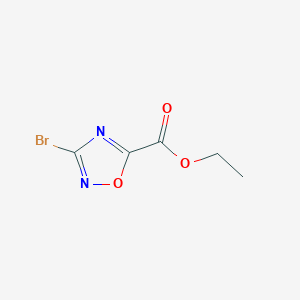

2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid is a heterocyclic compound . It is a solid substance with the empirical formula C7H9NO3 and a molecular weight of 155.15 . The SMILES string representation of this compound is O=C(O)C1=C©N=C(CC)O1 .

Synthesis Analysis

The synthesis of oxazoline rings, such as 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid, is well established and generally proceeds via the cyclisation of a 2-amino alcohol (typically obtained by the reduction of an amino acid) with a suitable functional group . The usual route to oxazolines entails reaction of acyl chlorides with 2-amino alcohols . Thionyl chloride is commonly used to generate the acid chloride in situ, care being taken to maintain anhydrous conditions, as oxazolines can be ring-opened by chloride if the imine becomes protonated .Molecular Structure Analysis

The molecular structure of 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid can be represented by the SMILES string O=C(O)C1=C©N=C(CC)O1 . This indicates that the compound contains an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen atom, one nitrogen atom, and three carbon atoms .Chemical Reactions Analysis

Oxazolines, such as 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid, can undergo various chemical reactions. For instance, the oxidative aromatisation of oxazolines to the corresponding oxazoles is typically achieved using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane . Other reagents such as NiO2, CuBr2/DBU, NBS/hv, CuBr/peroxide or O2 gas have also been successfully employed .Physical And Chemical Properties Analysis

2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid is a solid substance . Its empirical formula is C7H9NO3 and it has a molecular weight of 155.15 .科学的研究の応用

Pharmacology: Antimicrobial Agent Development

In pharmacology, this compound has been explored for its potential as a building block in the synthesis of antimicrobial agents. The oxazole ring, a core structure in this compound, is known for its presence in many biologically active molecules. Researchers have synthesized derivatives that exhibit significant activity against Gram-positive bacteria, which could lead to the development of new antibiotics .

Organic Synthesis: Heterocyclic Building Blocks

In organic synthesis, 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid serves as a versatile heterocyclic building block. Its oxazole ring can undergo various chemical transformations, making it valuable for constructing complex organic molecules. This includes the synthesis of more intricate oxazole derivatives with potential applications in medicinal chemistry .

Medicinal Chemistry: Drug Design

The compound’s utility in medicinal chemistry is linked to its role in drug design. Oxazole derivatives are part of several pharmacologically active compounds. The structural motif of the oxazole ring can be incorporated into drug candidates to improve their efficacy, stability, and bioavailability .

Drug Design: Lead Compound Optimization

In drug design, 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid can be used to optimize lead compounds. Its incorporation into drug scaffolds can enhance binding affinity to biological targets, potentially leading to more potent and selective drugs .

Agricultural Chemistry: Pesticide Development

The oxazole ring is also significant in agricultural chemistry, particularly in the development of pesticides. Its derivatives can act as fungicides or herbicides, providing a new avenue for controlling crop diseases and pests .

Material Science: Functional Materials

In material science, this compound could contribute to the development of functional materials. The oxazole ring’s ability to participate in hydrogen bonding makes it a candidate for creating novel polymers or coatings with specific properties .

Biochemistry: Enzyme Inhibition Studies

Biochemically, oxazole derivatives can be used to study enzyme inhibition. By designing inhibitors that mimic the transition state or bind to active sites, researchers can better understand enzyme mechanisms and develop targeted therapies .

Chemical Biology: Probe Development

In chemical biology, 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid can be used to create probes for studying biological systems. These probes can help elucidate the function of biomolecules and the molecular basis of diseases .

Safety and Hazards

特性

IUPAC Name |

2-ethyl-4-methyl-1,3-oxazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-3-5-8-4(2)6(11-5)7(9)10/h3H2,1-2H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZNKAQBBPQEBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(O1)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00550757 |

Source

|

| Record name | 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00550757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid | |

CAS RN |

113366-51-1 |

Source

|

| Record name | 2-Ethyl-4-methyl-1,3-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00550757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-4-methyl-1,3-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-(6,6-difluoro-7-hydroxy-7-methyloctan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B47505.png)

![3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B47517.png)